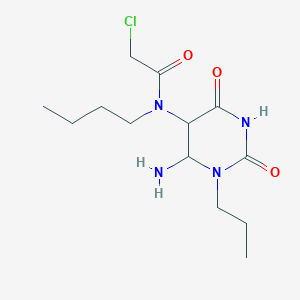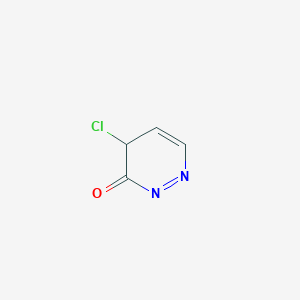
4-chloro-4H-pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3(2H)-pyridazinone is a heterocyclic compound with a pyridazine ring structure. It is characterized by the presence of a chlorine atom at the fourth position and a keto group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3(2H)-pyridazinone can be achieved through several methods. One common approach involves the reaction of 4-chloropyridazine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Material: 4-chloropyridazine
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol
Product: 4-chloro-3(2H)-pyridazinone
Another method involves the cyclization of appropriate precursors such as 4-chloro-3-hydroxybutanoic acid ester. This process includes the following steps:
Starting Material: 4-chloro-3-hydroxybutanoic acid ester
Reagent: Acid catalyst
Conditions: Heating under reflux
Industrial Production Methods
Industrial production of 4-chloro-3(2H)-pyridazinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-3(2H)-pyridazinone oxides.
Reduction: Formation of 4-chloro-3-hydroxy-2H-pyridazine.
Substitution: Formation of various substituted pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3(2H)-pyridazinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-chloro-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-hydroxy-2H-pyridazine
- 4-Chloro-3-nitro-2H-pyridazine
- 4-Chloro-3-amino-2H-pyridazine
Uniqueness
4-Chloro-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and keto groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C4H3ClN2O |
|---|---|
Molekulargewicht |
130.53 g/mol |
IUPAC-Name |
4-chloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-3H |
InChI-Schlüssel |
QDUDUZCPXRQOST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC(=O)C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


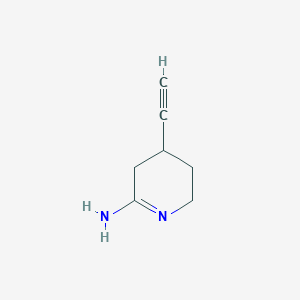
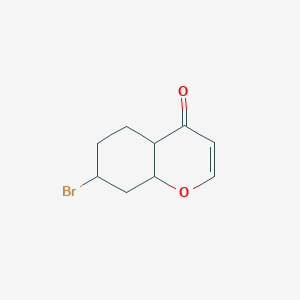


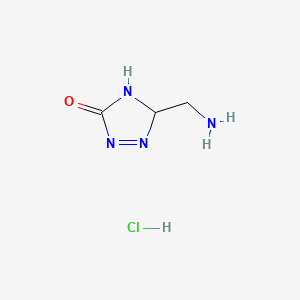
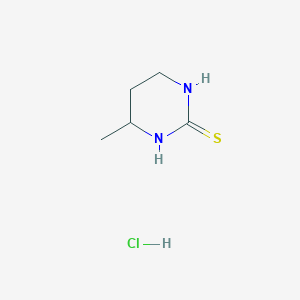

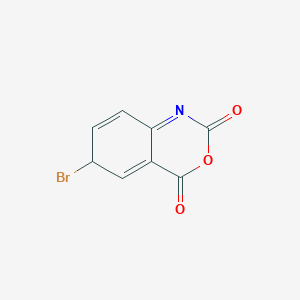
![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)

![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)

